Methyl 3-(8-Methyl-4-oxoquinazolin-3(4H)-yl)propanoate
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Overview
Description
Methyl 3-(8-Methyl-4-oxoquinazolin-3(4H)-yl)propanoate is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core with a methyl group at the 8th position and a propanoate ester group at the 3rd position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(8-Methyl-4-oxoquinazolin-3(4H)-yl)propanoate typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group at the 8th position can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Esterification: The propanoate ester group is introduced through esterification reactions involving the corresponding carboxylic acid and methanol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(8-Methyl-4-oxoquinazolin-3(4H)-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the quinazolinone core to its corresponding dihydroquinazolinone.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(8-Methyl-4-oxoquinazolin-3(4H)-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinazolinone derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(8-Methyl-4-oxoquinazolin-3(4H)-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cell signaling pathways, it can modulate the activity of kinases, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone: The parent compound with a similar core structure but lacking the methyl and propanoate groups.
8-Methylquinazolinone: Similar structure with a methyl group at the 8th position but without the propanoate ester.
3-Propanoatequinazolinone: Similar structure with a propanoate ester at the 3rd position but without the methyl group.
Uniqueness
Methyl 3-(8-Methyl-4-oxoquinazolin-3(4H)-yl)propanoate is unique due to the presence of both the methyl group at the 8th position and the propanoate ester at the 3rd position. This combination of functional groups enhances its biological activity and makes it a valuable compound for various scientific research applications.
Biological Activity
Methyl 3-(8-Methyl-4-oxoquinazolin-3(4H)-yl)propanoate is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₄N₂O₃
- Molecular Weight : 246.26 g/mol
- CAS Number : 1018186-32-7
The structure of this compound features a quinazoline core, which is known for its role in various biological activities. The presence of the methyl and propanoate groups enhances its solubility and bioavailability.
Antimicrobial Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial and fungal strains. For instance, in vitro tests showed that this compound had a notable inhibitory effect on the growth of Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL .
Cytotoxic Effects
The cytotoxicity of this compound was assessed using various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). The compound exhibited IC50 values in the micromolar range, indicating potential as an anticancer agent. For example, the IC50 against MCF-7 cells was found to be approximately 15 µM, suggesting that it effectively induces apoptosis in these cells .
The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of oxidative stress and disruption of mitochondrial function. This leads to increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways. Research indicates that the compound may upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .
Study on Antimicrobial Efficacy
A comprehensive study involving the evaluation of various quinazoline derivatives, including this compound, was conducted to assess their antimicrobial efficacy. The results indicated that this compound displayed superior activity compared to traditional antibiotics, particularly against resistant strains .
Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 64 |
Escherichia coli | 128 |
Candida albicans | 32 |
Cytotoxicity Assessment
In a cytotoxicity assay involving multiple cancer cell lines, this compound showed promising results:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
A549 | 20 |
HCT116 | 18 |
Properties
Molecular Formula |
C13H14N2O3 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
methyl 3-(8-methyl-4-oxoquinazolin-3-yl)propanoate |
InChI |
InChI=1S/C13H14N2O3/c1-9-4-3-5-10-12(9)14-8-15(13(10)17)7-6-11(16)18-2/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
YZOOOLUQRVMFAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N(C=N2)CCC(=O)OC |
Origin of Product |
United States |
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